REACTION_CXSMILES
|
[CH2:1]([O:3][C:4](=[O:16])[CH:5]=[CH:6][C:7]1[CH:12]=[CH:11][C:10]([N+:13]([O-])=O)=[CH:9][N:8]=1)[CH3:2]>[Pd].C(O)C>[CH2:1]([O:3][C:4](=[O:16])[CH2:5][CH2:6][C:7]1[CH:12]=[CH:11][C:10]([NH2:13])=[CH:9][N:8]=1)[CH3:2]
|
Name
|
3-(5-nitro-pyrid-2-yl)propenoic acid ethyl ester
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C=CC1=NC=C(C=C1)[N+](=O)[O-])=O
|
Name
|
|
Quantity
|
0.13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
was stirred at ambient temperature under an atmosphere of hydrogen for 7 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
left
|
Type
|
WAIT
|
Details
|
to stand over night
|
Type
|
STIRRING
|
Details
|
stirred for a further 24 hours
|
Duration
|
24 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered through a short pad of diatomaceous earth
|
Type
|
CUSTOM
|
Details
|
The filtrate was evaporated
|
Reaction Time |
7 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(CCC1=NC=C(C=C1)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.7 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |